molecular formula C5H14ClNO2 B2861985 (2R)-2-Aminopentane-1,5-diol;hydrochloride CAS No. 2490344-67-5

(2R)-2-Aminopentane-1,5-diol;hydrochloride

Cat. No. B2861985
CAS RN: 2490344-67-5
M. Wt: 155.62
InChI Key: FJUQDCLIHFYKSL-NUBCRITNSA-N
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Description

Synthesis Analysis

This involves understanding the chemical reactions used to create the compound. It often includes retrosynthetic analysis, which is a technique for planning a synthesis by transforming a target molecule into simpler precursor structures .


Molecular Structure Analysis

This involves understanding the 3D arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanisms, the conditions under which the reactions occur, and the products formed .


Physical And Chemical Properties Analysis

This involves studying properties such as solubility, melting point, boiling point, reactivity, and stability. These properties can often be predicted based on the compound’s structure .

Scientific Research Applications

Synthesis of Amino Acids

"(2R)-2-Aminopentane-1,5-diol; hydrochloride" plays a role in the synthesis and resolution of amino acids, which are crucial for producing constituent amino acids in toxins and pharmaceuticals. For instance, it has been used in the preparation of L-2-amino-5-arylpentanoic acids, essential in producing AM-toxins (Shimohigashi, Lee, & Izumiya, 1976).

Organotin(IV) Complexes as Anticancer Drugs

Organotin(IV) complexes derived from amino acetate functionalized Schiff bases, including derivatives of "(2R)-2-Aminopentane-1,5-diol; hydrochloride", have been investigated for their anticancer properties. These complexes have shown cytotoxicity against various human tumor cell lines, indicating potential applications in cancer treatment (Basu Baul, Basu, Vos, & Linden, 2009).

Catalyst-Controlled Reversal of Chemoselectivity

In synthetic chemistry, catalyst-controlled reversal of chemoselectivity in acylation reactions involving "(2R)-2-Aminopentane-1,5-diol; hydrochloride" derivatives has been achieved, demonstrating its utility in organocatalysis and molecular recognition events (Yoshida, Shigeta, Furuta, & Kawabata, 2012).

Asymmetric Michael Addition Reactions

The compound has also been used to synthesize chiral amino diols, which serve as promoters in asymmetric Michael addition reactions. This application highlights its role in enhancing the enantiomeric excess of the products, crucial for producing pharmaceuticals (Manickam & Sundararajan, 1997).

Biocatalytic Synthesis of Chiral Amino Alcohols

A multidisciplinary approach involving biocatalysis has been employed for the synthesis of chiral amino alcohols, such as "(2S,3S)-2-Aminopentane-1,3-diol", using engineered variants of Escherichia coli. This process underscores the potential of "(2R)-2-Aminopentane-1,5-diol; hydrochloride" in green chemistry and sustainable pharmaceutical manufacturing (Smith et al., 2010).

Mechanism of Action

Target of Action

The primary target of (2R)-2-Aminopentane-1,5-diol;hydrochloride, also known as (2R,6R)-hydroxynorketamine (HNK), is the N-methyl-D-aspartate receptor (NMDAR) . This receptor is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity and memory function .

Mode of Action

This compound interacts with its target, the NMDAR, by antagonizing it . This antagonistic action results in a decrease in neuronally released glutamate . The compound also reduces presynaptic activity and glutamate release . This effect can be blocked by AMPA receptor antagonism .

Biochemical Pathways

The compound’s action affects several biochemical pathways. It reduces P-T286-CamKII and P-S9-Synapsin, which correlates with decreased synaptic vesicle recycling . This suggests that the compound’s action may involve the CamKII pathway , which plays a key role in synaptic plasticity and memory formation .

Pharmacokinetics

It is known that the compound has a rapid onset of action, with a reduction of depolarization-evoked glutamate release observed as early as 30 minutes after administration .

Result of Action

The molecular and cellular effects of this compound’s action include a decrease in neuronally released glutamate and a reduction in presynaptic activity . This leads to a decrease in synaptic vesicle recycling, which is associated with the compound’s antidepressant-like actions .

Action Environment

It is known that various factors, such as the presence of other drugs or substances, the physiological state of the individual, and the individual’s genetic makeup, can influence the action and efficacy of drugs in general

Safety and Hazards

This involves understanding the potential risks associated with handling or exposure to the compound. Safety data sheets (SDS) are a common source of this information .

Future Directions

This involves predicting or suggesting potential future research directions or applications for the compound. This could be based on its properties, its mechanism of action, or gaps in the current understanding of the compound .

properties

IUPAC Name

(2R)-2-aminopentane-1,5-diol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO2.ClH/c6-5(4-8)2-1-3-7;/h5,7-8H,1-4,6H2;1H/t5-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJUQDCLIHFYKSL-NUBCRITNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(CO)N)CO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[C@H](CO)N)CO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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